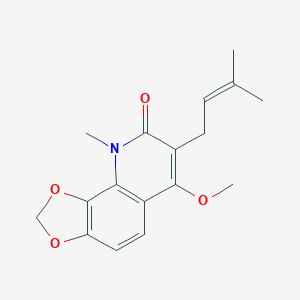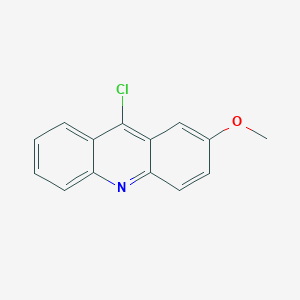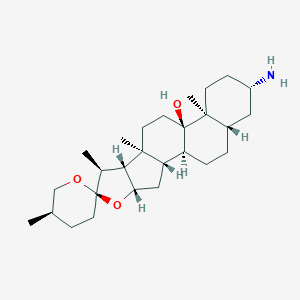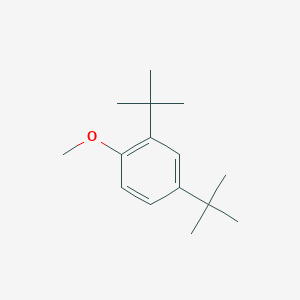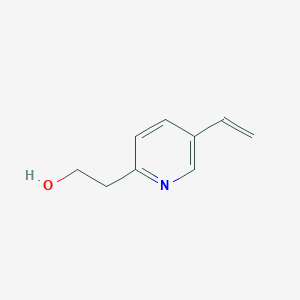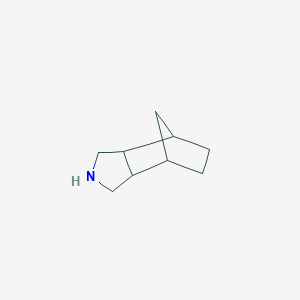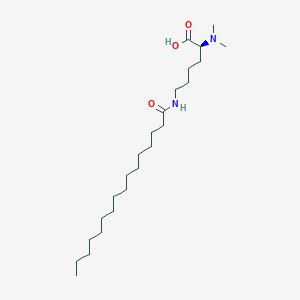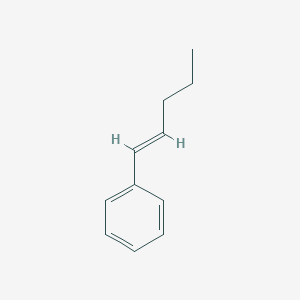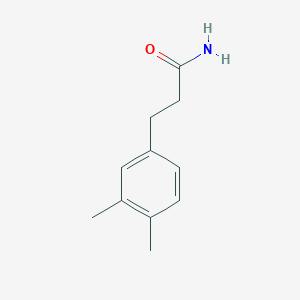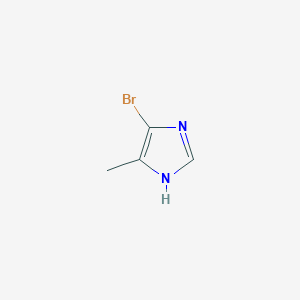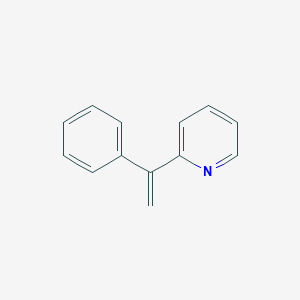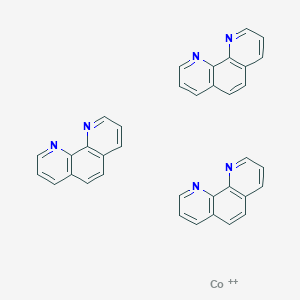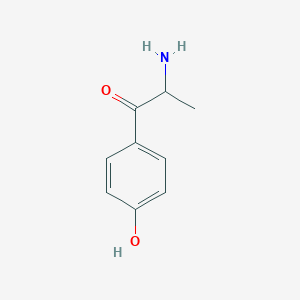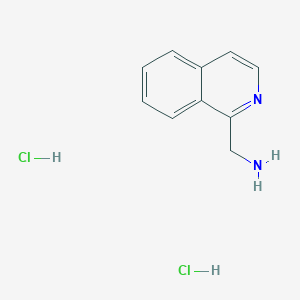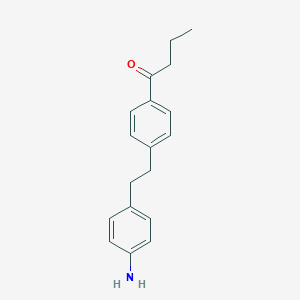
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane, also known as buphedrone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a psychoactive substance that is used for recreational purposes and has been categorized as a new psychoactive substance (NPS). Buphedrone is known to have stimulant effects similar to other cathinones such as methcathinone and mephedrone. In recent years, there has been a growing interest in buphedrone due to its potential for abuse and its effects on the central nervous system.
Mécanisme D'action
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although this effect is weaker than its effects on dopamine and norepinephrine. Buphedrone's mechanism of action is similar to other cathinones, including methcathinone and mephedrone.
Effets Biochimiques Et Physiologiques
Buphedrone has been shown to have stimulant effects on the central nervous system, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system. Buphedrone has been shown to have addictive potential and may lead to tolerance and dependence with chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
Buphedrone has been used in laboratory experiments to investigate its effects on the central nervous system. Its relatively simple synthesis method and availability make it a useful tool for researchers. However, its potential for abuse and its effects on the central nervous system may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane. One area of interest is its potential for abuse and dependence. Further research is needed to understand the mechanisms underlying its addictive potential and to develop effective treatments for 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane dependence. Another area of interest is its effects on the central nervous system, including its effects on neurotransmitter systems and its potential for neurotoxicity. Additionally, further research is needed to understand the long-term effects of 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane use on cognition and behavior.
Méthodes De Synthèse
Buphedrone can be synthesized through various methods, including the reduction of 4'-butyrophenone with aluminum amalgam and hydrochloric acid, or the reaction of 4'-butyrophenone with ammonium acetate and iron powder. Another method involves the reaction of 4'-butyrophenone with hydroxylamine hydrochloride and sodium acetate. The synthesis of 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Buphedrone has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other cathinones, including increased locomotor activity and hyperthermia. Buphedrone has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Propriétés
Numéro CAS |
17438-50-5 |
|---|---|
Nom du produit |
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane |
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-[4-[2-(4-aminophenyl)ethyl]phenyl]butan-1-one |
InChI |
InChI=1S/C18H21NO/c1-2-3-18(20)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h6-13H,2-5,19H2,1H3 |
Clé InChI |
QNTHPWZRRASATN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N |
Autres numéros CAS |
17438-50-5 |
Synonymes |
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



